molecular formula C12H18N2O3 B11868385 m-PEG2-amido-Ph-NH2

m-PEG2-amido-Ph-NH2

Cat. No.: B11868385
M. Wt: 238.28 g/mol
InChI Key: YPJRRVTWOKJFMT-UHFFFAOYSA-N
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Description

m-PEG2-amido-Ph-NH2 is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG2-amido-Ph-NH2 typically involves the reaction of methoxy polyethylene glycol (mPEG) with an amine group. The amine group reacts readily with succinimidyl NHS ester groups, carboxylic groups, and other amine-reactive functional groups either in aqueous buffer or organic solvents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

m-PEG2-amido-Ph-NH2 undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Coupling Reactions: It can be used in coupling reactions to form amide bonds with carboxylic acids.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

  • Succinimidyl NHS ester groups
  • Carboxylic acids
  • Organic solvents (e.g., dichloromethane, dimethylformamide)

Major Products

The major products formed from these reactions are typically amide-linked compounds, which are used in the synthesis of PROTACs .

Scientific Research Applications

m-PEG2-amido-Ph-NH2 has several scientific research applications, including:

Mechanism of Action

m-PEG2-amido-Ph-NH2 functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The linker connects two ligands: one binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG2-amido-Ph-NH2 is unique in its specific application as a PROTAC linker, enabling the targeted degradation of proteins through the ubiquitin-proteasome system. This distinguishes it from other PEG derivatives that may not have the same targeted protein degradation capabilities .

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

4-amino-N-[2-(2-methoxyethoxy)ethyl]benzamide

InChI

InChI=1S/C12H18N2O3/c1-16-8-9-17-7-6-14-12(15)10-2-4-11(13)5-3-10/h2-5H,6-9,13H2,1H3,(H,14,15)

InChI Key

YPJRRVTWOKJFMT-UHFFFAOYSA-N

Canonical SMILES

COCCOCCNC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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